

Spectroscopic Characterization of 6-Aminohexane-1-thiol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 6-Aminohexane-1-thiol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **6-aminothiobutyric acid hydrochloride**. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on providing detailed methodologies and predicted data to enable researchers to perform their own characterization.

Compound Overview

6-Aminohexane-1-thiol hydrochloride is a bifunctional molecule containing a primary amine and a thiol group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile reagent in various applications, including surface modification and bioconjugation.

Table 1: Physicochemical Properties of **6-Aminohexane-1-thiol Hydrochloride**

Property	Value	Source
CAS Number	31098-40-5	[1]
Molecular Formula	C ₆ H ₁₆ CINS	[1]
Molecular Weight	169.71 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]
Melting Point	125-130 °C	[1]
Solubility	Soluble in water	General knowledge

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of a compound. For **6-aminohexane-1-thiol hydrochloride**, electrospray ionization (ESI) is a suitable method. The predicted mass-to-charge ratios (m/z) for various adducts of the free base (6-aminohexane-1-thiol, C₆H₁₅NS, Exact Mass: 133.0925) are summarized below.

Table 2: Predicted Mass Spectrometry Data for 6-Aminohexane-1-thiol

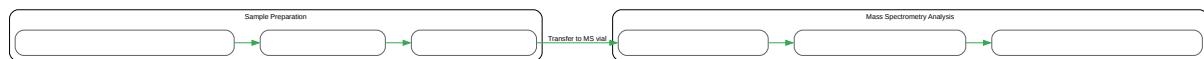
Adduct	Calculated m/z
[M+H] ⁺	134.0998
[M+Na] ⁺	156.0817
[M+K] ⁺	172.0556
[M-H] ⁻	132.0852

Data is for the free base (M = C₆H₁₅NS). The hydrochloride salt will dissociate in the ESI source.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for obtaining an ESI-MS spectrum of **6-aminohexane-1-thiol hydrochloride**.

Workflow for ESI-MS Analysis



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Caption: Workflow for ESI-MS analysis of **6-aminohexane-1-thiol hydrochloride**.

Instrumentation:

- A mass spectrometer equipped with an electrospray ionization source.

Procedure:

- Sample Preparation:
 - Accurately weigh 1-5 mg of **6-aminohexane-1-thiol hydrochloride**.
 - Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water.
 - Vortex the solution to ensure the sample is fully dissolved.
 - Filter the solution through a 0.22 μ m syringe filter into a clean vial.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to typical values for small molecule analysis.

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
 - Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
- Data Analysis:
 - Process the acquired spectra to identify the peaks corresponding to the expected adducts of 6-aminohexane-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of a molecule. Both ^1H and ^{13}C NMR should be performed.

Predicted ^1H and ^{13}C NMR Chemical Shifts

While experimental data is not readily available, the expected chemical shifts can be predicted based on the structure of **6-aminohexane-1-thiol hydrochloride**.

Table 3: Predicted ^1H NMR Chemical Shifts

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-1 (HS-CH ₂ -)	2.5 - 2.7	triplet	2H
H-6 (-CH ₂ -NH ₃ ⁺)	2.9 - 3.1	triplet	2H
H-2, H-5 (-S-CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -NH ₃ ⁺)	1.5 - 1.8	multiplet	4H
H-3, H-4 (-CH ₂ -CH ₂ -CH ₂ -CH ₂ -)	1.3 - 1.5	multiplet	4H
-NH ₃ ⁺	7.5 - 8.5	broad singlet	3H
-SH	1.3 - 1.6	triplet	1H

Table 4: Predicted ¹³C NMR Chemical Shifts

Assignment	Predicted Chemical Shift (ppm)
C-1 (HS-CH ₂ -)	24 - 28
C-6 (-CH ₂ -NH ₃ ⁺)	39 - 43
C-2, C-5	25 - 35
C-3, C-4	26 - 32

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the general steps for acquiring ¹H and ¹³C NMR spectra of **6-aminohexane-1-thiol hydrochloride**.^[2]

Workflow for NMR Analysis



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Caption: General workflow for NMR spectroscopic analysis.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation:

- Dissolve 10-20 mg of **6-aminohexane-1-thiol hydrochloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.
- If required, add a small amount of an internal standard (e.g., TMS).
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- Acquire the ¹H NMR spectrum using standard parameters.
- Acquire the proton-decoupled ¹³C NMR spectrum.

- Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
- Integrate the signals in the ^1H NMR spectrum and identify the peaks in the ^{13}C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

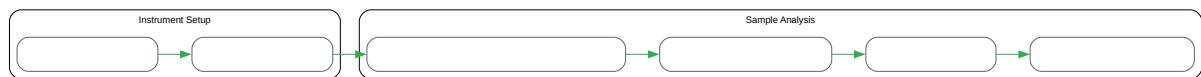
Table 5: Expected FTIR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
3200-3000	N-H (in $-\text{NH}_3^+$)	Stretching
2950-2850	C-H (alkane)	Stretching
2600-2550	S-H	Stretching
1630-1550	N-H (in $-\text{NH}_3^+$)	Bending
1470-1450	C-H	Bending

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[\[3\]](#)[\[4\]](#)[\[5\]](#)
[\[6\]](#)

Workflow for ATR-FTIR Analysis



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Caption: Workflow for ATR-FTIR analysis of a solid sample.

Instrumentation:

- An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

- Instrument Preparation:
 - Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Collect a background spectrum to account for atmospheric and instrumental contributions.
 - Sample Measurement:
 - Place a small amount of the solid **6-aminohexane-1-thiol hydrochloride** sample onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Collect the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Data Processing and Cleanup:
 - Process the spectrum (e.g., baseline correction) as needed.
 - Clean the ATR crystal thoroughly after the measurement.

This guide provides the foundational information and detailed protocols necessary for the comprehensive spectroscopic characterization of **6-aminohexane-1-thiol hydrochloride**. By following these methodologies, researchers can confidently obtain the data required for their studies.

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